molecular formula C10H12 B1582167 2-Methyl-3-phenyl-1-propene CAS No. 3290-53-7

2-Methyl-3-phenyl-1-propene

Cat. No. B1582167
CAS RN: 3290-53-7
M. Wt: 132.2 g/mol
InChI Key: MXTNFIYGTWARIN-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-1-propene is used as an active pharmaceutical intermediate . It is part of the Alfa Aesar product portfolio .

Scientific Research Applications

Reaction with Singlet Oxygen and N-phenyl-1,2,4-triazoline-3,5-dione

2-Methyl-3-phenyl-1-propene has been studied in reactions with singlet oxygen and N-phenyl-1,2,4-triazoline-3,5-dione (PTAD). It's noted for its unreactivity with singlet oxygen but reacts easily with PTAD, showing product isotope effects (Orfanopoulos, Smonou, & Foote, 1990).

Influence on Radical Polymerizations

This compound significantly affects the radical polymerizations of methyl methacrylate and styrene. It acts as a powerful transfer agent and retarder in these processes (Barson, Bevington, & Hunt, 1998).

Phenyl Radical Reactions with Propene

Studies using crossed molecular beams techniques have explored the reactions of phenyl radicals with propene. It highlights the different reaction pathways and product formation, providing insights into chemical kinetics and reaction mechanisms (Albert, Todt, & Davis, 2013).

Synthesis of Furans and Cyclopentenones

2-Methyl-3-phenyl-1-propene is used in the synthesis of furans and cyclopentenones. Its derivatives serve as versatile reagents for creating complex organic structures (Watterson, Ni, Murphree, & Padwa, 2003).

[3+3] Annulation in Organic Synthesis

It is also employed in [3+3] annulation processes for preparing methylenecyclohexanes, showcasing its utility in organic synthesis (Ward & Kaller, 1991).

Oxidation Studies

The oxidation behavior of n-propylbenzene derivatives has been studied, which is crucial for understanding the combustion and thermal decomposition processes of these compounds (Dagaut, Ristori, Bakali, & Cathonnet, 2002).

properties

IUPAC Name

2-methylprop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTNFIYGTWARIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186555
Record name Benzene, (2-methyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Alfa Aesar MSDS]
Record name (2-Methyl-2-propenyl)benzene
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Product Name

2-Methyl-3-phenyl-1-propene

CAS RN

3290-53-7
Record name Benzene, (2-methyl-2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2-methyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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